Pentoxifylline-d6

Übersicht

Beschreibung

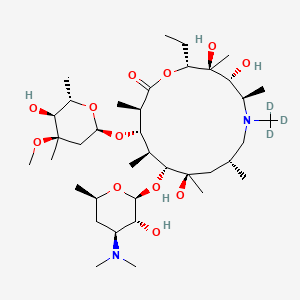

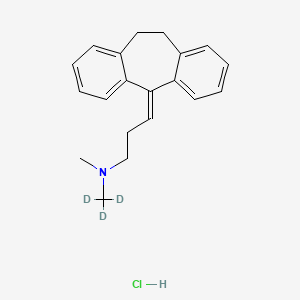

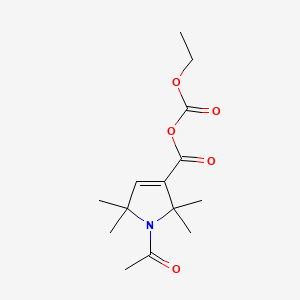

Pentoxifylline-d6 is a deuterium-labeled derivative of Pentoxifylline, a methylxanthine derivative. Pentoxifylline is primarily used as a hemorheological agent to improve blood flow and reduce blood viscosity. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies as an internal standard for mass spectrometry analysis .

Wissenschaftliche Forschungsanwendungen

Pentoxifyllin-d6 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Pentoxifyllin-d6 entfaltet seine Wirkung durch die Modulation der rheologischen Eigenschaften des Blutes. Es hemmt die Phosphodiesterase, was zu einem Anstieg der intrazellulären zyklischen Adenosinmonophosphat-Spiegel führt. Dies führt zu einer verringerten Blutviskosität, einer verbesserten Erythrozytenflexibilität und einer reduzierten Thrombozytenaggregation. Die Verbindung besitzt auch entzündungshemmende und immunmodulatorische Eigenschaften, die zu ihren therapeutischen Wirkungen beitragen .

Ähnliche Verbindungen:

Cilostazol: Ein weiterer Phosphodiesterase-Hemmer zur Behandlung der Claudicatio intermittens.

Theophyllin: Ein Methylxanthin-Derivat mit bronchodilatatorischen Eigenschaften.

Eindeutigkeit von Pentoxifyllin-d6: Pentoxifyllin-d6 ist aufgrund seiner Deuteriummarkierung einzigartig, die seine Stabilität erhöht und eine präzise Quantifizierung in pharmakokinetischen Studien ermöglicht. Dies macht es zu einem wertvollen Werkzeug in der Arzneimittelentwicklung und -forschung .

Wirkmechanismus

Target of Action

Pentoxifylline-d6, a synthetic dimethylxanthine derivative, primarily targets the rheological properties of blood . It also targets inflammatory processes directly, making it a potential treatment for conditions associated with inflammation .

Mode of Action

This compound interacts with its targets to bring about several changes. It acts as a non-specific cyclic-3’,5’-phosphodiesterase (PDE) inhibitor, leading to elevated cyclic adenosine monophosphate (cAMP) levels . This interaction results in decreased blood viscosity, increased erythrocyte flexibility, and decreased neutrophil adhesion and activation . It also suppresses the production of tumor necrosis factor alpha (TNF-α), an inflammatory cytokine .

Biochemical Pathways

This compound affects multiple biochemical pathways. It modulates the adenosine receptors, stimulates the production of vasodilatory prostaglandins, and prevents vascular congestion . It also suppresses TNF-α and apoptosis, thereby influencing inflammatory signaling pathways .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 10–30% . It undergoes hepatic metabolism and is excreted primarily in urine (95%) and feces (<4%) . The elimination half-life of this compound is between 0.39 and 0.84 hours .

Result of Action

The action of this compound results in various molecular and cellular effects. It improves the rheological properties of blood, reducing plasma and whole blood viscosity, and increasing erythrocyte flexibility . It also suppresses neutrophil activation, leading to improved blood filterability . These actions collectively improve tissue oxygenation .

Action Environment

Environmental factors can influence the action of this compound. For instance, smoking has been associated with a decrease in the maximum concentration (C max) and area under the curve (AUC) of its primary metabolite . Renal impairment can also affect the pharmacokinetic parameters of this compound .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Pentoxifylline-d6, like its parent compound Pentoxifylline, is a non-selective phosphodiesterase (PDE) inhibitor . By inhibiting PDE, it raises intracellular cAMP, activates PKA, inhibits TNF, and leukotriene synthesis, thereby reducing inflammation and innate immunity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, in RAW 264.7 cells, it has been observed to increase immunity- and osteogenesis-related proteins while decreasing proliferation-, matrix inflammation-, and cellular apoptosis-related proteins . This suggests that this compound plays immunomodulatory roles in these cells by regulating anti-inflammation-, proliferation-, immunity-, apoptosis-, and osteogenesis-related proteins .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its action as a non-selective phosphodiesterase inhibitor . This leads to an increase in intracellular cAMP, activation of PKA, inhibition of TNF and leukotriene synthesis, and a reduction in inflammation and innate immunity .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies. For instance, cerebral blood flow was measured before (baseline) and 2, 4, and 6 hours after Pentoxifylline administration, showing significant changes in blood flow over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, pre-treatment with low dose Pentoxifylline has been shown to reduce hepatic injury, multi-organ failure, and mortality in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been suggested that this compound may affect the angiogenic process in experimental models via its adenosine A2BAR G protein-coupled receptor (GPCR) mechanism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied. For instance, a study has shown that this compound can enhance the bioavailability of PTX and can effectively control the incidents of intermittent claudication .

Subcellular Localization

Given the properties of the parent compound Pentoxifylline, it is likely that this compound may also be localized to specific compartments or organelles based on its interactions with various biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pentoxifylline-d6 involves the incorporation of deuterium atoms into the Pentoxifylline molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the substitution of hydrogen atoms with deuterium in the presence of a deuterated base and solvent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps such as deuterium exchange reactions, purification, and quality control to ensure the high purity of the final product. The use of advanced techniques like liquid chromatography and mass spectrometry is essential for the characterization and validation of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pentoxifyllin-d6 durchläuft verschiedene chemische Reaktionen ähnlich seinem nicht-deuterierten Gegenstück. Dazu gehören:

Reduktion: Reduktionsreaktionen können Pentoxifyllin-d6 zurück in seine Stammverbindung oder andere reduzierte Formen umwandeln.

Substitution: Deuteriumatome in Pentoxifyllin-d6 können unter bestimmten Bedingungen durch andere Atome oder Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Halogenierte Reagenzien und Basen werden häufig für Substitutionsreaktionen verwendet.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene Metaboliten von Pentoxifyllin-d6, wie Lisofyllin und 1-(3-Carboxypropyl)-3,7-Dimethylxanthin .

Vergleich Mit ähnlichen Verbindungen

Cilostazol: Another phosphodiesterase inhibitor used to treat intermittent claudication.

Theophylline: A methylxanthine derivative with bronchodilator properties.

Uniqueness of Pentoxifylline-d6: this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in pharmacokinetic studies. This makes it a valuable tool in drug development and research .

Eigenschaften

IUPAC Name |

1-(5-oxohexyl)-3,7-bis(trideuteriomethyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPFEZZEUUWMEJ-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])CCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676102 | |

| Record name | 3,7-Bis[(~2~H_3_)methyl]-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185878-98-1 | |

| Record name | 3,7-Bis[(~2~H_3_)methyl]-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

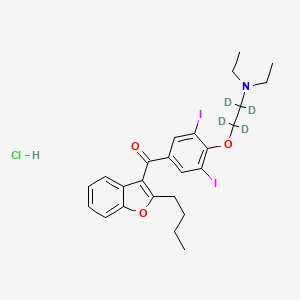

![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)

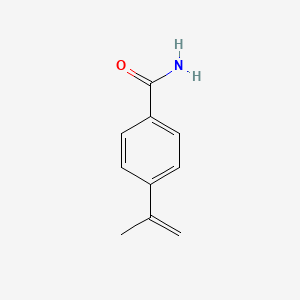

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B562960.png)